2-Chloro-3-cyclopropoxy-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-cyclopropoxy-N-methylaniline is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is a derivative of aniline, featuring a chloro group at the second position, a cyclopropoxy group at the third position, and a methyl group attached to the nitrogen atom. This compound is primarily used in research and development and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyclopropoxy-N-methylaniline can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-3-nitroaniline with cyclopropyl alcohol under basic conditions, followed by reduction of the nitro group to an amine . Another method includes the palladium-catalyzed amination of 2-chloro-3-bromoaniline with cyclopropylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would typically involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyclopropoxy-N-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-amino-3-cyclopropoxy-N-methylaniline when using ammonia.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amine.
Scientific Research Applications
2-Chloro-3-cyclopropoxy-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although not used directly in therapeutics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyclopropoxy-N-methylaniline is not well-documented. as an aniline derivative, it may interact with various enzymes and receptors in biological systems. The chloro and cyclopropoxy groups could influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylaniline: Lacks the cyclopropoxy group, making it less sterically hindered.
2-Chloro-N-methylaniline: Similar structure but without the cyclopropoxy group.
3-Chloro-2-methylaniline: Positional isomer with different substitution pattern.
Uniqueness
2-Chloro-3-cyclopropoxy-N-methylaniline is unique due to the presence of the cyclopropoxy group, which can significantly alter its chemical reactivity and biological interactions compared to its analogs .
Properties
CAS No. |
1243286-55-6 |
---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-chloro-3-cyclopropyloxy-N-methylaniline |
InChI |
InChI=1S/C10H12ClNO/c1-12-8-3-2-4-9(10(8)11)13-7-5-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
STBZSVHRQJYLEK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)OC2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.